molecular formula C10H7NO B11918832 2H-Indeno[5,6-D]oxazole CAS No. 25883-73-2

2H-Indeno[5,6-D]oxazole

Cat. No.: B11918832
CAS No.: 25883-73-2
M. Wt: 157.17 g/mol
InChI Key: ZGOVZIPITWRXEP-UHFFFAOYSA-N
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Description

2H-Indeno[5,6-D]oxazole is a heterocyclic compound that features a fused ring system consisting of an indene moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indeno[5,6-D]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-azidobenzaldehydes with amines, which can be carried out without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, including the use of scalable and efficient catalytic systems, are likely applicable. The use of magnetic nanocatalysts has been explored for the synthesis of various oxazole derivatives, offering potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2H-Indeno[5,6-D]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 2H-Indeno[5,6-D]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s ability to interact with various biological targets makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fused ring system, which combines the properties of both indene and oxazole. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

25883-73-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-cyclopenta[f][1,3]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1-5H,6H2

InChI Key

ZGOVZIPITWRXEP-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CC=C3C=C2O1

Origin of Product

United States

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